5C-aglycone
Description
Structure
3D Structure
Properties
CAS No. |
34927-45-2 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
ALLYVKRLOHDVKI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O |
Other CAS No. |
34927-45-2 |
physical_description |
Solid |
Synonyms |
2-Methyl-3-(3-carboxybutyl)-1,4-naphthoquinone; 1,4-Dihydro-α,3-dimethyl-1,4-dioxo-2-naphthalenebutanoic Acid; |
Origin of Product |
United States |
Molecular Identification and Structural Elucidation of 5c Aglycone
Chemical Naming Conventions and Systematic Nomenclature
5C-aglycone is identified through various chemical naming systems and identifiers. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid. nih.govhmdb.cachemspider.comuni.lu It is registered under the CAS number 34927-45-2. nih.govhmdb.cabovinedb.ca
The compound is also known by several synonyms, which are frequently used in scientific literature. These include 2-methyl-3-(3'-carboxy-3'-methylpropyl)-1,4-naphthoquinone, 2-methyl-3-(3-carboxybutyl)-1,4-naphthoquinone, phylloquinone aglycone II, and vitamin K1 aglycone II. nih.govhmdb.caresearchgate.netguidechem.com These names reflect its origin as a breakdown product of vitamin K1. This compound is one of the two primary water-soluble aglycone metabolites of vitamin K found in urine, typically as glucuronide conjugates. hmdb.caresearchgate.netmdpi.com
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid | nih.govhmdb.ca |
| CAS Number | 34927-45-2 | nih.govhmdb.ca |
| Molecular Formula | C16H16O4 | nih.govhmdb.ca |
| Synonym | 2-methyl-3-(3'-carboxy-3'-methylpropyl)-1,4-naphthoquinone | nih.govhmdb.ca |
| Synonym | Vitamin K1 aglycone II | nih.govhmdb.ca |
Naphthoquinone Core Structure and Side Chain Configuration
The fundamental structure of this compound is based on a 1,4-naphthoquinone (B94277) ring system. nih.govhmdb.cad-nb.info This bicyclic aromatic core consists of a naphthalene (B1677914) ring with two ketone functional groups at positions 1 and 4. This naphthoquinone structure is characteristic of all vitamin K compounds. hmdb.cabovinedb.caopenaccessjournals.com
Attached to this core at the 2-position is a methyl group, and at the 3-position is a carboxylated side chain. researchgate.netmdpi.com The "5C" in its name refers to the five-carbon length of this aliphatic side chain. mdpi.comresearchgate.net This side chain is the result of the oxidative degradation of the longer isoprenoid side chains found in vitamin K1 (a phytyl tail) and various menaquinones. hmdb.cascispace.comthieme-connect.com The metabolic process involves ω- and β-oxidation, which shortens the original side chain to a 5-carbon carboxylic acid structure, specifically a butanoic acid derivative attached to the naphthoquinone ring. mdpi.comscispace.comthieme-connect.com
Distinction from Related Vitamin K Aglycone Metabolites (e.g., 7C-aglycone)
This compound is one of two major urinary metabolites of vitamin K, the other being 7C-aglycone. researchgate.netmdpi.comresearchgate.netnih.gov Both share the same 2-methyl-1,4-naphthoquinone core but differ distinctly in the structure of their aliphatic side chains. researchgate.netmdpi.com
The primary distinction lies in the length and saturation of the carbon side chain. As its name implies, 7C-aglycone possesses a seven-carbon side chain. researchgate.netresearchgate.netnih.gov The IUPAC name for one of its isomers is (Z)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid. nih.gov Unlike the saturated side chain of this compound, the side chain of 7C-aglycone contains a double bond, as indicated by the name 2-methyl-3-[(2E)-5-carboxy-3-methylpent-2-enyl]-1,4-naphthoquinone. researchgate.netnih.gov
| Feature | This compound | 7C-aglycone | Source |
|---|---|---|---|
| Core Structure | 2-methyl-1,4-naphthoquinone | 2-methyl-1,4-naphthoquinone | researchgate.netmdpi.com |
| Side Chain Length | 5 carbons | 7 carbons | researchgate.netresearchgate.net |
| Side Chain Structure | Saturated (carboxybutyl group) | Unsaturated (carboxypentenyl group) | researchgate.netmdpi.comnih.gov |
| Molecular Formula | C16H16O4 | C18H18O4 | nih.govnih.gov |
Biosynthesis and Catabolic Pathways of 5c Aglycone
Enzymatic Mechanisms of Oxidative Side Chain Degradation
The transformation of vitamin K into 5C-aglycone is a multi-step enzymatic process involving the oxidative degradation of the isoprenoid side chain. hmdb.ca This catabolic pathway is primarily carried out in the liver and involves sequential oxidation reactions. nih.govresearchgate.net
Involvement of Omega-Oxidation Processes
The initial step in the degradation of the vitamin K side chain is an omega (ω)-hydroxylation event. oup.comwashington.eduresearchgate.net This reaction is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP4F2. oup.comnih.govwashington.edu CYP4F2 acts as a vitamin K1 oxidase and an ω-hydroxylase for menaquinone-4 (MK-4). researchgate.net This initial oxidation occurs at the terminal methyl group of the isoprenoid side chain, introducing a hydroxyl group. washington.edu Further oxidation of this alcohol can occur, leading to the formation of an aldehyde and then a carboxylic acid. washington.edu Studies have shown that CYP4F2 can catalyze the sequential metabolism of MK-4 to its ω-carboxy form. nih.gov Another related enzyme, CYP4F11, has also been identified as a vitamin K ω-hydroxylase. researchgate.netnih.gov
Role of Beta-Oxidation Pathways
Following the initial ω-oxidation, the shortened side chain undergoes further degradation through beta (β)-oxidation. mdpi.combevital.nooup.com This process, analogous to fatty acid breakdown, occurs in mitochondria and involves the recurrent cleavage of two-carbon units from the carboxylic acid end of the side chain. nih.govresearchgate.net Each cycle of β-oxidation shortens the chain, eventually leading to the formation of the 5-carbon side chain characteristic of this compound. researchgate.netresearchgate.net The localization of some vitamin K2 forms in the mitochondria is thought to be linked to their metabolism via β-oxidation. oup.com
Proposed Intermediate Metabolites in this compound Formation
The catabolic cascade from vitamin K to this compound involves several proposed intermediate molecules. The initial product of ω-hydroxylation is an ω-hydroxy vitamin K. washington.edu This can be further oxidized to an ω-formyl (aldehyde) and then to an ω-carboxy (carboxylic acid) derivative. washington.edunih.gov For instance, in the catabolism of menaquinone-4 (MK-4), ω-hydroxy MK-4 and ω-carboxy MK-4 have been identified as metabolites. nih.gov
Regulation of this compound Metabolic Flux in Biological Systems
The expression and activity of the enzymes involved, particularly CYP4F2, play a crucial regulatory role. Genetic variations in the CYP4F2 gene can impact the rate of vitamin K metabolism. researchgate.net Furthermore, interactions with other fat-soluble vitamins, such as vitamin E, have been proposed to affect vitamin K catabolism. One hypothesis is that vitamin E could up-regulate xenobiotic pathways, potentially enhancing the metabolism and excretion of vitamin K, although direct evidence for increased urinary excretion of this compound due to vitamin E supplementation is lacking. usda.gov The regulation of these pathways is complex and likely involves multiple factors that control the uptake, transport, and enzymatic degradation of the various forms of vitamin K.
Advanced Analytical Methodologies for 5c Aglycone Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating 5C-aglycone from other metabolites and endogenous compounds. The choice of detection method is crucial for achieving the required sensitivity and selectivity.
A robust and highly sensitive method for the determination of this compound involves reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) in the redox mode. ebi.ac.uknih.gov In this system, the analyte is first passed through a reduction cell and then an oxidation cell. washington.edu
The process begins with a post-column coulometric reduction of the this compound's quinone structure into its hydroquinone (B1673460) form at an upstream electrode. researchgate.netebi.ac.uk Subsequently, the generated quinol form is detected by amperometric, oxidative ECD at a downstream electrode. ebi.ac.uknih.gov This redox cycling enhances the specificity and sensitivity of the detection. The final analysis is typically performed using a reversed-phase C18 column with a methanol-aqueous mobile phase. researchgate.netebi.ac.uk This HPLC-ECD method demonstrates excellent performance characteristics, making it suitable for quantifying the low levels of this compound found in urine. researchgate.netnih.gov
Table 1: Performance Characteristics of the HPLC-ECD Method for this compound Analysis
| Parameter | Finding | Reference(s) |
|---|---|---|
| Linearity | Excellent, with a typical correlation coefficient (r²) of ≥ 0.999. | ebi.ac.uk, researchgate.net |
| Sensitivity | High, with an on-column lower limit of detection of < 3.5 fmol (< 1 pg). | ebi.ac.uk, researchgate.net, nih.gov |
| Precision | Good, with a typical interassay precision of around 10%. | ebi.ac.uk, researchgate.net, nih.gov |
| Retention Time | The retention time for the methylated this compound is approximately 8 minutes under specific conditions. | researchgate.net |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is another powerful technique employed for the analysis of this compound. researchgate.netresearchgate.net This method offers superior specificity compared to other detection techniques, which is a significant advantage when analyzing complex biological matrices. bevital.no LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. bioagilytix.com This allows for the precise identification and quantification of the target analyte based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interference from other compounds. bioagilytix.com While HPLC-ECD is a well-established method, the development of LC-MS/MS assays provides a highly selective alternative for the determination of vitamin K metabolites. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
Sample Preparation and Chemical Derivatization for Analysis
Effective sample preparation is a prerequisite for the successful quantification of this compound. This multi-stage process is designed to isolate the analyte, remove interfering substances, and enhance its detectability. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE) is a critical cleanup step in the analytical workflow. A two-stage SPE procedure is often optimized for the purification of this compound from urine samples. researchgate.netebi.ac.uk
Initial Reversed-Phase SPE: Urinary salts and other polar interferences are removed using a reversed-phase (C18) SPE cartridge. ebi.ac.uknih.gov The sample is loaded onto the cartridge, and after washing, the metabolites are eluted with methanol. washington.edu
Post-Derivatization Normal-Phase SPE: Following hydrolysis and methylation, a second SPE step using a normal-phase (silica) cartridge is introduced. researchgate.netebi.ac.uk This stage fractionates the methylated aglycones and removes nonpolar interfering compounds that could compromise the final HPLC-ECD analysis. researchgate.net Optimization of the eluting solvent, such as 15% diethyl ether in n-hexane, ensures quantitative recovery of the methylated this compound. researchgate.net
In urine, this compound is predominantly present as a water-soluble glucuronide conjugate. bevital.nohmdb.ca To analyze the aglycone form, a hydrolysis step is necessary to cleave this conjugation. This is typically achieved by treating the sample extract with methanolic HCl. ebi.ac.uknih.gov Research indicates that this hydrolysis of conjugated metabolites is complete within 16 hours when conducted at room temperature. researchgate.net This deconjugation step is essential for converting the metabolite into a lipid-soluble form that can be efficiently extracted and prepared for chromatographic analysis. researchgate.net
To improve chromatographic behavior and detection sensitivity, the carboxylic acid group of the this compound is quantitatively methylated. researchgate.netebi.ac.uk This derivatization is commonly performed using diazomethane. ebi.ac.uknih.gov There are two primary reasons for this strategy:
It prevents inadvertent esterification that could occur when using methanol-containing mobile phases during the HPLC separation. researchgate.net
The resulting methylated derivative is less polar, which improves its retention characteristics on the reversed-phase HPLC column, leading to better separation and enhanced detection. researchgate.net
Table 2: Summary of Sample Preparation and Derivatization Workflow
| Step | Procedure | Purpose | Reference(s) |
|---|---|---|---|
| 1. Initial Cleanup | Reversed-Phase Solid-Phase Extraction (C18 SPE) on urine sample. | To remove urinary salts and polar interferences. | ebi.ac.uk, nih.gov |
| 2. Deconjugation | Hydrolysis with methanolic HCl (16 hours at room temperature). | To cleave the glucuronide conjugate and release the free aglycone. | ebi.ac.uk, researchgate.net |
| 3. Derivatization | Quantitative methylation of the carboxylic acid group using diazomethane. | To enhance chromatographic retention and detection sensitivity. | ebi.ac.uk, researchgate.net, nih.gov |
| 4. Final Cleanup | Normal-Phase Solid-Phase Extraction (Silica SPE). | To fractionate the methylated aglycone and remove interfering compounds. | ebi.ac.uk, researchgate.net, researchgate.net |
Hydrolysis Procedures for Conjugated Metabolites
Validation of Analytical Assays for Research Applications
The validation of analytical assays is a critical process in scientific research, ensuring that the methods used for quantification and characterization are reliable, accurate, and fit for purpose. For this compound, a major urinary metabolite of vitamin K, robust analytical methods are essential for understanding its physiological and pathological significance. The validation process encompasses several key parameters, including sensitivity and detection limits, linearity and precision, and recovery studies to account for matrix effects.
Sensitivity and Detection Limits
The sensitivity of an analytical method refers to its ability to differentiate between small changes in the concentration of an analyte. This is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
In the context of this compound analysis, a highly sensitive assay is crucial due to the typically low concentrations of this metabolite in biological samples. A validated high-performance liquid chromatography (HPLC) method with electrochemical detection (ECD) in the redox mode has demonstrated excellent sensitivity. Research has established an on-column detection limit of less than 3.5 femtomoles (fmol), which is equivalent to less than 1 picogram (pg). wikipedia.orgwikidata.orgnih.gov This level of sensitivity allows for the accurate measurement of this compound in urine samples, even in studies involving dietary restrictions of vitamin K. wikipedia.org
| Parameter | Value | Reference |
| On-column Detection Limit | < 3.5 fmol | wikipedia.orgwikidata.orgnih.gov |
| On-column Detection Limit | < 1 pg | wikipedia.orgwikidata.orgnih.gov |
Linearity and Precision Assessments
Linearity and precision are fundamental to the validation of any quantitative analytical method. Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a specified range. Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
For the quantification of this compound, the HPLC-ECD method has shown outstanding linearity, with a coefficient of determination (r²) typically greater than or equal to 0.999. wikipedia.orgwikidata.orgnih.gov This indicates a strong linear relationship between the concentration of this compound and the detector response within the tested range.
Precision is often assessed at two levels: intra-assay precision (repeatability within the same day) and inter-assay precision (reproducibility on different days). The validated HPLC-ECD method for this compound has a reported inter-assay precision of typically 10%. wikipedia.orgwikidata.orgnih.gov This level of precision ensures that the measurements are consistent and reproducible over time, which is essential for longitudinal studies or when comparing results from different analytical batches.
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.999 | wikipedia.orgwikidata.orgnih.gov |
| Inter-assay Precision | ~10% | wikipedia.orgwikidata.orgnih.gov |
Recovery Studies and Matrix Effects
Recovery studies are performed to evaluate the accuracy of an analytical method by determining the percentage of the analyte that can be measured from a sample after the entire analytical procedure. These studies are also crucial for assessing the impact of the sample matrix on the quantification of the analyte. The matrix effect refers to the influence of other components present in the sample (e.g., salts, proteins, and other metabolites in urine) on the analytical signal of the target analyte.
Chemical Synthesis and Structural Modification of 5c Aglycone
Laboratory Synthesis of 5C-aglycone for Research Standards
This compound, known chemically as 2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid, is a recognized member of the 1,4-naphthoquinone (B94277) family. bmrb.io It is established in scientific literature as one of the primary aglycone metabolites of both phylloquinone (vitamin K1) and menaquinones (vitamin K2) found in urine. nih.govlipidmaps.org The structure of this compound suggests it is formed through the oxidative degradation of the vitamin K side chain via omega- and beta-oxidation pathways. lipidmaps.org
For research purposes, the establishment of a pure standard is critical for accurate quantification and biological testing. While detailed, step-by-step total synthesis procedures for this compound are not widely published, research standards are typically acquired through two main routes: isolation from biological sources or total chemical synthesis. In metabolic studies, this compound and its counterpart, 7C-aglycone, are quantified using methods like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD). nih.gov This process involves the solid-phase extraction of urinary salts, followed by hydrolysis of the glucuronide conjugates to release the free aglycones. nih.gov The characterized and purified compound isolated through such methods can serve as a research standard for identification and quantification in subsequent experiments. The assay for its detection has been shown to have high sensitivity, with a detection limit of less than 1 picogram (<3.5 femtomoles). nih.gov
Synthetic Routes to Analogues and Derivatized Forms of this compound
The synthesis of analogues and derivatized forms of an aglycone is a common strategy to enhance biological activity, improve pharmacokinetic properties, or probe molecular interactions. Based on established synthetic methodologies for other aglycones, several routes can be proposed for modifying the this compound structure.
One prevalent strategy involves the derivatization of the aglycone core with amino acids. For instance, in the synthesis of derivatives of the aglycone pyxinol, N-Boc protected amino acids were coupled to the core structure using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov This method allows for the introduction of a variety of amino acid residues, altering the compound's hydrophilicity and steric profile, which can significantly influence its biological potency. nih.gov A similar approach could be applied to the carboxylic acid group of this compound to generate a library of amide-linked derivatives.
Another synthetic approach focuses on creating amphiphilic derivatives to overcome resistance mechanisms in bacteria, as demonstrated with vancomycin (B549263) aglycone. sigmaaldrich.com This involves linking polycationic groups and lipophilic side chains to the aglycone backbone. For vancomycin, this was achieved by first acylating the aglycone with a long-chain fatty acid (n-decanoyl) and then coupling amine-containing units, such as N-Boc-ethylenediamine, to available carboxyl groups using peptide coupling reagents like PyBOP. sigmaaldrich.com Such modifications aim to allow the molecule to penetrate bacterial membranes more effectively. sigmaaldrich.com This strategy could be adapted to this compound to explore its potential in different biological contexts.
Furthermore, divergent synthesis from a key starting material can yield a variety of substituted analogues. For example, the functionalization of 2-formylpyrrole has been used to produce a series of 1,2- and 1,2,5-trisubstituted pyrroles through reactions like Wittig-type olefinations. nih.gov The naphthoquinone ring and the butanoic acid side chain of this compound possess multiple sites amenable to functionalization, allowing for the synthesis of a diverse range of analogues for research.
Strategies for Stereoselective Synthesis of Aglycone Structures
Achieving specific stereochemistry is often critical for the biological activity of complex molecules. The synthesis of aglycones frequently requires precise control over chiral centers. Several advanced strategies are employed to achieve this stereoselectivity.
A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, is often utilized. For the synthesis of the cotylenin A aglycone's carbon skeleton, a stereoselective convergent synthesis was reported starting from the commercially available chiral building block, (R)-limonene oxide. fishersci.ca This approach allows for the efficient construction of a complex carbon framework with defined stereochemistry over a multi-step sequence. fishersci.ca
Asymmetric catalysis is another powerful tool. The highly stereoselective total synthesis of the aglycone of pseudopterosins G-J utilized asymmetric hydrovinylation multiple times with excellent yields and stereoselectivity (e.g., enantiomeric ratios of 96:4 and diastereomeric ratios greater than 99:1). wikipedia.org This reaction, catalyzed by a chiral metal complex, enables the introduction of new stereocenters with a high degree of control. wikipedia.org
Ring-closing metathesis (RCM) is a key reaction for constructing cyclic portions of aglycones. In a stereoselective synthesis of a model durhamycin A aglycone, an RCM reaction was used to form a key cyclic intermediate. guidetopharmacology.org The stereochemistry of the acyclic precursor, which was established through a diastereoselective allylation using a chiral allylborane, was then translated into the cyclic product. guidetopharmacology.org
Finally, a combination of stereocontrolled reactions can be employed in a synthetic sequence. The synthesis of the proposed mandelalide A aglycone featured a wide array of stereoselective reactions, including: nih.gov
Sharpless asymmetric dihydroxylation
Brown crotylation and allylation reactions
An E-selective intramolecular Heck cyclization
These methods, individually or in combination, provide chemists with a robust toolkit for the challenging task of synthesizing structurally complex and stereochemically defined aglycone structures for biological evaluation.
Biological Relevance and Mechanistic Investigations of 5c Aglycone in Model Systems
In Vitro Studies on Cellular and Biochemical Interactions of Aglycones
In vitro systems, such as cell cultures, provide a controlled environment to investigate the specific molecular interactions of aglycones with cellular components, shedding light on their mechanisms of action at a subcellular level.
The interaction between enzymes and their substrates is fundamental to biochemical reactions. For glycosides, which consist of a sugar part (glycone) and a non-sugar part (aglycone), enzymes called glycosidases are responsible for breaking the glycosidic bond. Structural studies of these enzymes have revealed key details about how they recognize and bind the aglycone portion of their substrates. researchgate.net
In maize β-glucosidase, for instance, the active site is a slot-like pocket. researchgate.netresearchgate.net The aglycone moiety of a substrate is specifically recognized and positioned within this pocket through hydrophobic and aromatic stacking interactions. It is essentially sandwiched between specific amino acid residues, such as tryptophan (W378) on one side and several phenylalanine residues (F198, F205, F466) on the other. researchgate.netresearchgate.net The precise conformation of these hydrophobic amino acids is a primary determinant of the enzyme's substrate specificity, ensuring it binds to the correct aglycone. researchgate.net This interaction is also critical for orienting the glycosidic bond correctly for an efficient catalytic reaction. researchgate.net
The catalytic mechanism itself can proceed in two main ways. In the "inverting" mechanism, a single step involving an activated water molecule directly displaces the aglycone, resulting in an inversion of the stereochemistry at the anomeric carbon. uni.lu In the more common "retaining" mechanism, the process occurs in two steps: first, the enzyme's catalytic nucleophile attacks the anomeric carbon, displacing the aglycone and forming a covalent enzyme-glycone intermediate. Second, a water molecule hydrolyzes this intermediate, releasing the sugar and regenerating the free enzyme. uni.lunih.gov
| Residue | Role in Aglycone Interaction | Reference |
|---|---|---|
| W378 | Forms one side of the binding pocket, interacts via aromatic stacking. | researchgate.netresearchgate.net |
| F198, F205, F466 | Form the opposite side of the pocket, sandwiching the aglycone. | researchgate.netresearchgate.net |
| Y473 | Indirectly affects specificity by orienting W378. | researchgate.net |
The absorption of flavonoids and other phenolic compounds from the diet is heavily influenced by whether they are in their aglycone or glycoside form. In vitro models using human intestinal Caco-2 cells are widely used to study these transport mechanisms. fishersci.caciteab.com
Studies consistently show that aglycones, being more lipophilic (fat-soluble) than their corresponding glycosides, are more readily absorbed. fishersci.caebi.ac.uk They can cross the intestinal epithelial cell membrane primarily through passive diffusion, moving down their concentration gradient without the need for a transport protein. ebi.ac.uk
In contrast, flavonoid glycosides are generally transported less efficiently. fishersci.ca Their absorption often requires initial hydrolysis to the aglycone form by intestinal enzymes. citeab.com Some glycosides may also be transported across the cell membrane by active transport mechanisms, such as the sodium-dependent glucose co-transporter 1 (SGLT1). fishersci.ca Once inside the intestinal cell, aglycones can undergo further metabolism. They are often subject to phase II metabolic reactions, where they are conjugated with molecules like glucuronic acid or sulfate. wikidata.org These conjugated metabolites are more water-soluble and can then be effluxed from the cell into the bloodstream or back into the intestinal lumen. wikidata.org
Aglycones derived from natural plant compounds have been shown to exert significant biological effects by modulating various intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes like proliferation, inflammation, and apoptosis (programmed cell death). nih.govguidetopharmacology.org
In vitro studies using various cell culture models have demonstrated that flavonoid aglycones such as quercetin, luteolin, and genistein (B1671435) can influence these pathways. nih.govnih.gov For example, certain flavonoids can inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. guidetopharmacology.org By doing so, they can suppress the production of inflammatory mediators. Other aglycones have been shown to interact with pathways like the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for cell growth, survival, and proliferation. guidetopharmacology.org The ability of these compounds to modulate such critical pathways is the basis for much of the research into their potential roles in various health conditions, including cancer, where these pathways are often dysregulated. nih.govguidetopharmacology.orgnih.gov
Cellular Transport and Intracellular Fate of Aglycones
Comparative Mechanistic Insights from Diverse Aglycone Research
The study of aglycones extends across numerous classes of natural compounds, each providing unique insights into how the non-sugar moiety dictates biological function and enzymatic interaction. By examining steroidal, flavonoid, and polyether aglycones, as well as their roles in enzyme-catalyzed reactions, a broader understanding of the principles governing their activity can be achieved.
Lessons from Steroidal Aglycone Biosynthesis and Activity
Steroidal aglycones, the core structures of steroidal glycosides, are crucial determinants of their biological activity. Their biosynthesis begins with the formation of cholesterol, which then undergoes a series of hydroxylations, oxidations, and glycosylations to produce a diverse array of compounds. nih.gov The aglycone skeleton itself can vary, leading to different classes of steroidal glycoalkaloids (SGAs), such as solanidine-type, tomatidine-type, and solasodine-type, which are prominently found in plants of the Solanum genus like potatoes and tomatoes. researchgate.net
The diversity of these compounds is generated by differences in the aglycone structure and the number and type of sugar chains attached. nih.gov For instance, the aglycone of SGAs in cultivated potatoes are primarily α-solanine and α-chaconine. researchgate.net The biosynthesis of these complex molecules involves two major stages: the formation of the aglycone and its subsequent glycosylation. researchgate.net The initial steps involve enzymes like sterol side chain reductase 2 (SSR2), which is involved in cholesterol biosynthesis. researchgate.net The attachment of sugar moieties to the steroidal aglycone occurs at specific hydroxyl groups, most commonly at the C-3 position, catalyzed by nucleotide-dependent glycosyltransferases (SGTs). nih.gov
The biological activities of steroidal glycosides, including cytotoxic, antimicrobial, and anticholesterol effects, are intrinsically linked to the structure of the aglycone. researchgate.netrsc.org These activities have spurred research into the enzymatic biosynthesis of these compounds to create novel derivatives with pharmaceutical potential. nih.gov For example, the enzymatic glycosylation of steroidal aglycones can be harnessed to produce steroidal glycoside esters (SGEs) with potential anti-diabetic and anti-cancer properties. nih.gov
Structure-Activity Relationships in Flavonoid and Polyether Aglycones
Flavonoid Aglycones
Flavonoids are polyphenolic compounds with a characteristic three-ring structure, and their biological activities are heavily influenced by the nature of their aglycone. hilarispublisher.com The structure-activity relationship (SAR) of flavonoid aglycones has been extensively studied, revealing key features that govern their effects, such as antioxidant and anticancer properties. hilarispublisher.comscienceopen.com
Key structural determinants for the activity of flavonoid aglycones include:
Hydroxylation Pattern : The number and position of hydroxyl (-OH) groups are critical. For instance, a catechol moiety (two adjacent -OH groups) in the B-ring enhances antioxidant activity. scienceopen.com Hydroxylation at the C3, C6, C3', and C4' positions has been shown to increase inhibitory activity against α-glucosidase, an important target in diabetes treatment. rsc.org
C2=C3 Double Bond : The presence of a double bond between carbons 2 and 3 in the C-ring, in conjugation with a 4-oxo group, contributes to the planarity of the molecule and enhances radical scavenging and potent tumor inhibition. hilarispublisher.comscienceopen.com
Glycosylation : While glycosylation generally increases solubility, the corresponding aglycones often exhibit stronger antioxidant activity. scienceopen.com The removal of the sugar moiety can lead to increased bioavailability and subsequent bioactivity in vivo. scienceopen.com Conversely, for some targets, glycosylation can lead to higher binding affinities. researchgate.net
Other Substitutions : Methoxylation at certain positions, such as C3' and C5', has been reported to decrease the antibacterial action of flavonoids. mdpi.com
Polyether Aglycones
Polyether ionophores are a class of natural products with significant antimicrobial and anticancer activities. researchgate.net The aglycone portion of these molecules is crucial for their biological function. Guided by the structure-activity relationships of aglycone polyethers, researchers have rationally designed and biosynthesized novel aglycone polyethers with improved efficacy and reduced toxicity. nih.gov
For instance, combinatorial biosynthesis has been employed to create novel aglycone polyethers. nih.gov This approach involves identifying the gene clusters and post-polyketide synthase tailoring pathways for existing aglycone polyethers, such as endusamycin (B564215) and lenoremycin, and then combining them to generate new structures. nih.gov One such novel aglycone polyether, End-16, demonstrated significant potential in treating bladder cancer by suppressing proliferation, migration, and invasion of cancer cells. nih.gov This highlights the potential of integrating rational design with combinatorial biosynthesis to create unnatural products with enhanced pharmacological properties. nih.gov
Aglycone Role in Glycosidase-Catalyzed Reactions
Glycoside hydrolases (glycosidases) are enzymes that catalyze the hydrolysis of glycosidic bonds, separating the glycone (sugar part) from the aglycone. cazypedia.org The aglycone moiety plays a critical role in these reactions, particularly in determining substrate specificity. nih.gov
The interaction between the enzyme and the aglycone is a key determinant of whether a particular glycoside will be hydrolyzed. nih.gov In β-glucosidases, for example, the aglycone portion of the substrate is what primarily dictates the specificity, as the glucose moiety is a constant feature. nih.gov The active site of these enzymes is often a slot-like structure where the aglycone is bound. nih.gov The specific conformations of hydrophobic amino acid residues within this binding site determine how the enzyme recognizes and binds to the aglycone. nih.gov
The process of hydrolysis catalyzed by retaining glycosidases occurs in two steps:
Glycosylation : A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the sugar, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate. cazypedia.org
Deglycosylation : A water molecule, activated by a basic residue in the active site, hydrolyzes the glycosyl-enzyme intermediate, releasing the sugar. cazypedia.org
The nature of the aglycone can influence the efficiency of this process. Some aglycones are better leaving groups, facilitating the first step of the reaction. cazypedia.org Furthermore, the (de)glycosylation of compounds like flavonoids by glycosidases is of significant interest due to the differing physicochemical and bioactive properties of the glycosylated and aglycone forms. nih.govresearchgate.net This has applications in food technology and medicine, where enzymes can be used to release bioactive aglycones from their glycoside precursors. nih.govacs.org
Advanced Structure Activity Relationship Sar Investigations for 5c Aglycone and Analogues
Elucidation of Structural Determinants for Metabolic Processing
The metabolism of synthetic cannabinoids is often rapid and extensive, with the resulting metabolites being the primary targets for detection in biological samples. frontiersin.orgjefferson.edu Understanding the structural features that govern this metabolic processing is crucial. The metabolic profile of a parent compound is largely determined by its chemical structure, including the core scaffold, side chains, and any functional group substitutions.
In vitro models, particularly human hepatocyte incubations, are highly recommended for accurately determining the metabolic pathways of new synthetic cannabinoids. frontiersin.orgjefferson.edu These models have shown that synthetic cannabinoids undergo common metabolic transformations, primarily Phase I reactions such as hydroxylation and carboxylation, often followed by Phase II glucuronidation. researchgate.net
For synthetic cannabinoids featuring a 5-fluoropentyl side chain, a common structural motif, metabolism is predominantly directed towards the terminal carbon of this chain. This typically results in the formation of 5-hydroxypentyl metabolites, which are subsequently oxidized to the corresponding pentanoic acid derivatives. frontiersin.org In the case of 5C-AKB48, a precursor to a 5C-aglycone structure, major metabolic pathways include hydroxylation of the adamantyl moiety and, notably, oxidative dechlorination of the pentyl chain, which is then oxidized to a carboxylic acid (ω-COOH). nih.gov
The general metabolic patterns observed can be summarized as follows:
Alkyl Side Chain Metabolism: Synthetic cannabinoids with pentyl side chains are preferentially metabolized on this chain, particularly at the penultimate (ω-1) and terminal (ω) carbons. frontiersin.org
Fluorinated Side Chain Metabolism: The presence of a terminal fluorine atom, as in 5-fluoropentyl chains, directs metabolism to the terminal carbon, leading to hydroxylated and carboxylated products. frontiersin.org
Core Structure Metabolism: Hydroxylation can also occur on the core indole (B1671886) or indazole ring system, though side-chain metabolism is often more prominent. frontiersin.org
The synthesis of potential metabolites for use as reference standards is a critical step in confirming the exact structures of metabolites identified in human urine samples or hepatocyte incubations. This process allows for the unambiguous identification of metabolic pathways by comparing analytical data from the synthesized standards with that from biological samples. researchgate.net
Rational Design of this compound Analogues for Targeted Research
Rational design involves the strategic modification of a lead compound's structure to create analogues with improved or specific properties, such as enhanced stability, selectivity, or utility as research tools. nih.gov This approach moves beyond simply creating new molecules, instead using SAR data to inform targeted chemical synthesis. nih.govacs.org
For aglycones, including those related to the 5C structure, rational design can be used to:
Improve Metabolic Stability: By understanding the primary sites of metabolic attack, chemists can design analogues where these positions are blocked. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can hinder enzymatic action, leading to a more stable compound.
Probe Receptor Binding: Analogues can be designed to explore the pharmacophore, which describes the key steric and electronic features necessary for biological activity. mdpi.com Modifying the aglycone's side chain length, rigidity, or functional groups can reveal which structural elements are critical for interaction with cannabinoid receptors. acs.orgacs.org Early SAR studies on cannabinoids established that the lipophilic alkyl side chain plays a crucial role in determining cannabimimetic activity and receptor affinity. acs.org
Create Research Probes: Analogues can be synthesized to serve as specific tools for research. For instance, creating a series of related compounds with systematic structural changes allows for a detailed exploration of the SAR. nih.gov The synthesis of pyrimidine (B1678525) S-glycoside analogues from aglycone precursors is one example of how new series of compounds are developed for biological screening. acs.org
A key finding in the design of analogues is that even minor structural modifications can lead to significant changes in activity. The replacement of a labile ester with a more stable amide bond, for example, can result in an analogue with greater potency and a more favorable profile for further study. nih.gov Conversely, a seemingly small change, like the addition of a single methylene (B1212753) group, can lead to a complete loss of activity, highlighting the precise structural requirements for biological interactions. nih.gov
Emerging Research Directions and Future Perspectives for 5c Aglycone Studies
Integration with Multi-omics Technologies for System-Level Understanding
A system-level comprehension of the biological roles of 5C-aglycone necessitates a holistic approach that extends beyond single-target analyses. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex interactions of this compound within a biological system. By simultaneously analyzing multiple layers of biological information, researchers can construct comprehensive network models to elucidate its mechanism of action, identify novel biomarkers of its activity, and predict potential off-target effects.
For instance, transcriptomic analysis can reveal changes in gene expression profiles in response to this compound exposure, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics, in turn, can provide a snapshot of the metabolic perturbations induced by the compound. The convergence of these datasets allows for the identification of key pathways and molecular networks modulated by this compound, offering a more complete picture of its physiological impact.
Development of Novel Biosensors and Imaging Probes for this compound
The ability to detect and quantify this compound in real-time and within its native biological context is crucial for advancing our understanding of its function. To this end, the development of novel biosensors and imaging probes represents a significant area of emerging research. These tools are being designed to offer high sensitivity and selectivity for this compound, enabling its visualization and tracking within living cells and organisms.
Current research efforts are focused on several promising strategies for biosensor development. These include the use of genetically encoded fluorescent reporters that change their emission properties upon binding to this compound, as well as the design of synthetic probes based on small molecules or nanoparticles. These advanced imaging tools will be instrumental in studying the subcellular localization, transport, and metabolism of this compound, providing critical insights into its pharmacokinetics and pharmacodynamics at a microscopic level.
Exploration of Uncharacterized Biological Activities of this compound
While initial studies have begun to shed light on the biological properties of this compound, a vast landscape of its potential activities remains uncharted. Future research will undoubtedly focus on a systematic exploration of its uncharacterized biological functions. This endeavor will involve high-throughput screening campaigns against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify novel therapeutic applications.
Furthermore, phenotypic screening approaches, which assess the effects of a compound on cellular or organismal phenotypes without a preconceived target, hold great promise for uncovering unexpected biological activities of this compound. By employing sophisticated cell-based assays and model organisms, researchers can identify novel physiological roles and potential therapeutic indications for this intriguing molecule. The exploration of these uncharacterized activities could lead to the development of first-in-class drugs for a variety of diseases.
Advances in Green Chemistry Approaches for Aglycone Synthesis
The sustainable and environmentally friendly synthesis of this compound is a critical consideration for its future research and potential commercialization. Green chemistry principles are increasingly being applied to the synthesis of complex natural products and their derivatives, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Q & A
Q. What standardized methodologies are recommended for quantifying 5C-aglycone in biological samples, and how can analytical variability be minimized?
- Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity for detecting this compound isomers. To reduce variability, researchers should validate methods using internal standards (e.g., deuterated analogs) and perform inter-laboratory reproducibility tests. Calibration curves spanning physiological and pathological concentration ranges (e.g., 0.1–10 mg/g) are critical for accuracy . Sample preparation must account for matrix effects, particularly in plasma or tissue homogenates, by optimizing extraction protocols (e.g., solid-phase extraction).
Q. How do genetic variations, such as ABCC6 mutations, influence this compound levels in pseudoxanthoma elasticum (PXE) patients?
- Answer : ABCC6 mutations disrupt cellular transport mechanisms, leading to aberrant this compound accumulation in connective tissues. Longitudinal studies comparing PXE patients, ABCC6 carriers, and non-carriers reveal distinct kinetic profiles: PXE patients exhibit transient spikes (e.g., 1 mg/g to 3 mg/g at 1 week post-intervention) followed by rapid depletion, suggesting impaired metabolic clearance . Controlled animal models (e.g., ABCC6-knockout mice) and isotopic tracer studies are recommended to validate these dynamics.
Q. What are the primary metabolic pathways involving this compound, and how can in vitro models recapitulate these processes?
- Answer : this compound is a byproduct of flavonoid catabolism, primarily mediated by gut microbiota and hepatic enzymes. In vitro models should incorporate co-cultures of hepatocytes and microbial communities (e.g., Bacteroides spp.) to mimic enterohepatic cycling. Gas chromatography-mass spectrometry (GC-MS) can track labeled metabolites in time-course experiments, while RNA sequencing identifies regulatory genes (e.g., CYP450 isoforms) .
Advanced Research Questions
Q. How can conflicting reports on this compound’s role in vascular calcification be reconciled through experimental design?
- Answer : Contradictions often arise from heterogeneous patient cohorts or unmeasured confounders (e.g., dietary flavonoid intake). Researchers should employ stratified sampling based on genetic and lifestyle factors and use multivariate regression to isolate this compound’s effect. For mechanistic clarity, CRISPR-edited cell lines (e.g., targeting ABCC6) paired with calcium deposition assays can quantify dose-response relationships . Meta-analyses of published datasets, adjusted for publication bias, are also critical .
Q. What statistical approaches are optimal for analyzing time-dependent fluctuations in this compound levels, particularly in intervention studies?
- Answer : Mixed-effects models account for intra-subject variability in longitudinal data, while Kaplan-Meier curves assess time-to-event outcomes (e.g., normalization of 5C-/7C-aglycone ratios). For non-linear trends (e.g., post-intervention spikes), segmented regression or Gaussian process regression improves predictive accuracy. Open-source tools like R/Bioconductor packages enable reproducible analysis pipelines .
Q. How can multi-omics integration (e.g., metabolomics, proteomics) elucidate this compound’s interaction networks in disease pathogenesis?
- Answer : Systems biology workflows, such as weighted correlation network analysis (WGCNA), link this compound levels to co-regulated proteins or metabolites. For example, in PXE, inverse correlations between this compound and matrix Gla protein (MGP) suggest a regulatory axis. Functional validation via siRNA knockdown or overexpression in 3D tissue models (e.g., vascular organoids) is essential to confirm causality .
Methodological Considerations
Q. What are the ethical and technical challenges in procuring human samples for this compound research, and how can they be addressed?
- Answer : Ethical approvals must specify informed consent for genetic and metabolic profiling. Technical challenges include sample stability (this compound degrades at −20°C; storage at −80°C with antioxidants is advised). Collaborative biobanking initiatives, standardized via ISO 20387, enhance data comparability across studies .
Q. How should researchers design controls to distinguish this compound’s effects from confounding dietary or pharmacological factors?
- Answer : Placebo-controlled trials with dietary logs (e.g., flavonoid-rich food intake) and pharmacokinetic monitoring (e.g., plasma half-life) are mandatory. In animal studies, pair-fed cohorts and germ-free models isolate microbiota-dependent effects. Analytical controls should include spiked samples and blank matrices to validate assay specificity .
Data Presentation Guidelines
- Tables : Include time-course data (e.g., 0/1/6-week concentrations) stratified by study groups, with p-values from ANOVA or mixed models .
- Figures : Use line graphs for kinetic profiles and heatmaps for omics correlations. Avoid overloading chemical structures; prioritize clarity per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
